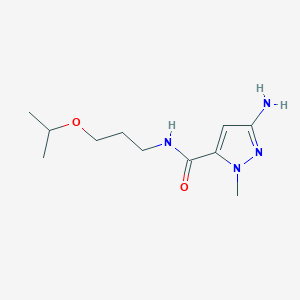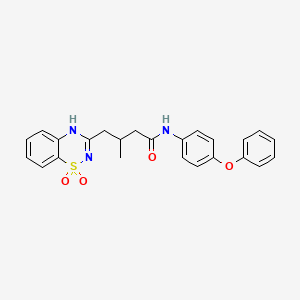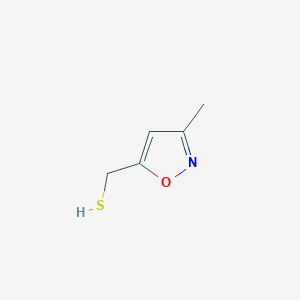![molecular formula C19H20ClN5O2 B2502508 3-benzyl-8-(2-chloroethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919031-95-1](/img/structure/B2502508.png)
3-benzyl-8-(2-chloroethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , 3-benzyl-8-(2-chloroethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, is a derivative of imidazopurine, which is a fused heterocyclic compound that has garnered interest due to its potential biological activities. While the specific compound is not directly mentioned in the provided papers, the general class of compounds and related structures have been studied for various biological activities, including anti-arrhythmic properties and as inhibitors of vascular smooth muscle cell proliferation.
Synthesis Analysis
The synthesis of related imidazopurine derivatives often involves multi-step reactions that may include the formation of intermediate thio- or selenyl-substituted compounds. For instance, the synthesis of 3-(alkyl/benzylthio)-9b-hydroxy-1H-imidazo[5,1-a]isoindole-1,5(9bH)-dione derivatives is achieved through the oxidation of dihydroxy indenoimidazolones using oxidants like periodic acid or lead(IV) acetate . Similarly, the synthesis of 6-purineselenyl derivatives involves the use of 1,3,4-thiadiazols and hydrazinyl derivatives to obtain the final benzyl-substituted purine diones . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
Structural elucidation of imidazopurine derivatives is typically performed using spectroscopic methods such as NMR and MS spectrometry, as well as X-ray crystallography . These techniques help in confirming the presence of substituents on the imidazopurine core and in determining the overall molecular geometry. The molecular structure of the compound would likely show the characteristic peaks and fragments corresponding to the benzyl and chloroethyl groups attached to the imidazopurine scaffold.
Chemical Reactions Analysis
Imidazopurine derivatives can participate in various chemical reactions, depending on the functional groups present. The reactivity of such compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents, which can affect the compound's interaction with biological targets or its stability under physiological conditions. The specific chemical reactions of the compound would depend on the reactivity of the chloroethyl and benzyl groups, as well as the purine moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazopurine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents. For example, the introduction of halogen atoms can increase the lipophilicity of the compound, potentially affecting its pharmacokinetic properties . The presence of a benzyl group could also impact the compound's crystallinity and solid-state properties. Detailed analysis of these properties would require experimental data specific to the compound .
Wissenschaftliche Forschungsanwendungen
Selective A3 Adenosine Receptor Antagonists
One area of research has identified derivatives of imidazo[2,1-f]purinones, including structures related to the specified compound, as potent and selective A3 adenosine receptor antagonists. These studies involved structure-activity relationship (SAR) studies to enhance the potency and selectivity of these compounds for therapeutic applications, including potential treatments for various diseases. The A3 adenosine receptor antagonists have been shown to have potential implications in cancer, inflammatory diseases, and cardiovascular diseases due to their role in cellular signaling pathways (Baraldi et al., 2008).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-benzyl-6-(2-chloroethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c1-12-13(2)25-15-16(21-18(25)23(12)10-9-20)22(3)19(27)24(17(15)26)11-14-7-5-4-6-8-14/h4-8H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRGAXCTEZDEJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCl)N(C(=O)N(C3=O)CC4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2502426.png)
![(Z)-4-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2502428.png)
![3-(3-methylbutyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2502430.png)
![N-(3,5-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide](/img/structure/B2502431.png)
![4-cyclopropyl-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B2502432.png)
![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2502436.png)


![4-(3-Ethyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-y l)benzamide](/img/structure/B2502439.png)
![6-(4-benzylpiperidin-1-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2502442.png)
![Methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2502444.png)


